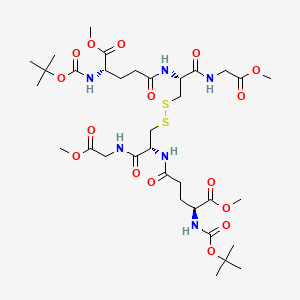

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer

Description

Properties

IUPAC Name |

methyl (2S)-5-[[(2R)-3-[[(2R)-2-[[(4S)-5-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]disulfanyl]-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56N6O16S2/c1-33(2,3)55-31(49)39-19(29(47)53-9)11-13-23(41)37-21(27(45)35-15-25(43)51-7)17-57-58-18-22(28(46)36-16-26(44)52-8)38-24(42)14-12-20(30(48)54-10)40-32(50)56-34(4,5)6/h19-22H,11-18H2,1-10H3,(H,35,45)(H,36,46)(H,37,41)(H,38,42)(H,39,49)(H,40,50)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHWKVMBSPKULA-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(CSSCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)NCC(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56N6O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747281 | |

| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566172-19-8 | |

| Record name | Dimethyl (6S,11R,16R,21S)-11,16-bis[(2-methoxy-2-oxoethyl)carbamoyl]-2,2,25,25-tetramethyl-4,9,18,23-tetraoxo-3,24-dioxa-13,14-dithia-5,10,17,22-tetraazahexacosane-6,21-dicarboxylate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Esterification of L-Glutathione Disulfide (GSSG)

The most widely employed method begins with L-glutathione disulfide (1 ), which undergoes Fischer esterification in anhydrous methanol saturated with dry HCl gas at 0°C for 80 hours. This step converts carboxylic acid groups to methyl esters, yielding the tetramethyl ester dihydrochloride salt. Subsequent N-protection with di-tert-butyl dicarbonate (tBoc₂O) in tetrahydrofuran (THF)/water (1:2.4) produces the bis-N-tBoc tetramethyl ester disulfide (2 ). Tributylphosphine-mediated disulfide cleavage in wet isopropanol then furnishes the monomeric N-tBoc glutathione dimethyl ester (3 ) in 54% overall yield.

Key Advantages :

Direct Esterification of Reduced L-Glutathione (GSH)

An alternative route starts with reduced glutathione (4 ), which is esterified similarly using HCl/MeOH. After neutralization, N-tBoc protection yields 3 alongside a minor S-tBoc byproduct (11%), necessitating chromatographic purification. This method achieves a higher overall yield (64%) but requires careful monitoring to prevent S-acylation.

Comparative Data :

| Parameter | GSSG Route | GSH Route |

|---|---|---|

| Starting Material | GSSG | GSH |

| Reaction Time | 80 hours | 72 hours |

| Overall Yield | 54% | 64% |

| Byproduct Formation | None | 11% S-tBoc |

| Purification Complexity | Moderate | High |

Optimization of Esterification and Protection

Challenges in Di-tert-Butyl Ester Synthesis

Efforts to prepare the di-tert-butyl ester analog revealed solubility limitations of 4 in common solvents (DMF, THF, dioxane). To circumvent this, S-palmitoylation in trifluoroacetic acid (TFA) was employed, yielding the thioester 6 as a stable trifluoroacetate salt. Sequential N-tBoc protection and esterification with tert-butanol via diisopropylcarbodiimide/copper(I) chloride catalysis afforded the di-tert-butyl ester 8 in 70% yield after chromatography.

Critical Observations :

-

Copper(I) chloride enhances esterification efficiency by mitigating side reactions.

-

Methanolysis of 8 with NaOMe/MeOH cleanly removes the thioester, preserving the tBoc group.

Structural and Analytical Characterization

Spectroscopic Data

The final compound exhibits distinct NMR signals:

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Reduction: Disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc protecting group can be removed under acidic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products:

Oxidation: Formation of disulfide dimers.

Reduction: Regeneration of free thiol groups.

Substitution: Removal of Boc groups to yield free amines.

Scientific Research Applications

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other complex molecules.

Biology: Plays a role in studying cellular redox states and oxidative stress.

Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in oxidative stress-related diseases.

Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in proteomics.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and reactive electrophiles, neutralizing them and preventing cellular damage. The disulfide dimer form allows it to participate in redox cycling, maintaining the balance between reduced and oxidized states within cells. This balance is crucial for various cellular functions, including signal transduction and gene expression .

Comparison with Similar Compounds

Glutathione Oxidized (GSSG)

Glutathione oxidized (CAS: 27025-41-8), or GSSG, is the endogenous disulfide dimer of reduced glutathione (GSH). Key comparative features include:

| Property | N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer | Glutathione Oxidized (GSSG) |

|---|---|---|

| Molecular Formula | C₃₄H₅₆N₆O₁₆S₂ | C₂₀H₃₂N₆O₁₂S₂ |

| Molecular Weight | 868.97 | 612.63 |

| Functional Groups | Boc-protected amines, methyl esters, disulfide bond | Free amines, carboxylates, disulfide bond |

| Solubility | Likely lipophilic due to Boc and ester groups | Hydrophilic |

| Stability | Enhanced (protective groups reduce reactivity) | Moderate (prone to reduction) |

| Applications | Synthetic research tool | Endogenous redox regulation |

GSSG’s free functional groups make it central to cellular redox balance, whereas the Boc-protected dimer is designed for stability in experimental settings, such as controlled release of glutathione in drug delivery systems .

Monomeric Precursor: N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester

The monomeric form lacks the disulfide bond, rendering it a reduced precursor. Differences include:

| Property | Monomer | Dimer |

|---|---|---|

| Molecular Weight | 435.49 | 868.97 |

| Reactivity | Free thiol group (oxidizable) | Stable disulfide bond |

| Function | Intermediate in dimer synthesis | Final oxidized product |

The monomer serves as a building block for dimer synthesis, often via oxidative coupling of thiol groups, analogous to GSH → GSSG conversion .

Other Glutathione Derivatives

- Methoxycarbonyl L-phenylalanine tert.-butyl ester (): Shares tert-butyl ester protection but lacks the disulfide linkage and glutathione backbone. Primarily used in peptide synthesis.

- Glycine N-carboxyanhydride (): A reactive intermediate for polymer synthesis, structurally unrelated to glutathione derivatives.

Biological Activity

N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer (often abbreviated as tBoc-GSH-DM) is a synthetic derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound has garnered attention due to its potential biological activities, particularly in antioxidant defense and therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

- Molecular Formula : C34H56N6O16S2

- Molecular Weight : 868.97 g/mol

- CAS Number : 566172-19-8

The structure of tBoc-GSH-DM includes a tert-butyloxycarbonyl (tBoc) protective group, which enhances its stability and solubility in various solvents, making it suitable for biological applications.

Synthesis

The synthesis of this compound typically involves the following steps:

- Fischer Esterification : L-glutathione disulfide is reacted with hydrochloric acid in dry methanol to form the dimethyl ester.

- Protection of Amine : The amine group is protected using tBoc anhydride.

- Disulfide Cleavage : The disulfide bond is cleaved using tributylphosphine, yielding the desired dimethyl ester derivative .

Antioxidant Properties

tBoc-GSH-DM exhibits significant antioxidant activity, primarily due to its ability to increase intracellular levels of glutathione (GSH). GSH plays a crucial role in cellular defense against oxidative stress by neutralizing reactive oxygen species (ROS). This property makes tBoc-GSH-DM a potential candidate for therapeutic applications in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.

The antioxidant mechanism involves the following processes:

- Scavenging ROS : tBoc-GSH-DM can directly scavenge free radicals and reactive species.

- Regeneration of GSH : It promotes the synthesis of GSH from its precursors, enhancing the overall antioxidant capacity of cells .

Therapeutic Applications

- Neuroprotection : Studies indicate that compounds enhancing GSH levels can protect neuronal cells from oxidative damage. tBoc-GSH-DM may be beneficial in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.

- Cancer Therapy : By modulating oxidative stress, tBoc-GSH-DM could enhance the efficacy of chemotherapeutic agents while protecting normal cells from damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of tBoc-GSH-DM:

- A study demonstrated that derivatives of glutathione significantly reduced oxidative stress markers in cellular models exposed to toxic agents, suggesting that tBoc-GSH-DM could be effective in protecting cells from damage .

- Another research highlighted its role in enhancing the efficacy of antiretroviral therapies by increasing intracellular GSH levels, thereby improving outcomes in HIV-infected patients .

Data Table: Biological Activities and Applications

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenging ROS | Neurodegenerative diseases |

| Enhances GSH levels | Promotes synthesis | Cancer therapy |

| Protects against oxidative stress | Reduces cellular damage | Treatment for chronic diseases |

Q & A

Q. What are the structural features of N-tert-Butyloxycarbonyl Glutathione Dimethyl Diester Disulfide Dimer, and how do they influence its synthesis and stability?

The compound is a glutathione derivative with a disulfide dimer core. Key structural elements include:

- A disulfide bond linking two glutathione moieties (similar to oxidized glutathione, GSSG) .

- N-tert-Butyloxycarbonyl (Boc) and methyl ester protecting groups, which enhance stability during synthesis and prevent premature degradation .

- The Boc group shields the amino terminus, while methyl esters protect carboxyl groups, enabling selective reactivity in stepwise synthesis .

Methodological Insight : Synthesis typically involves coupling glutathione monomers via disulfide formation under oxidative conditions (e.g., air oxidation or iodine), followed by Boc and methyl ester protection using tert-butyloxycarbonyl anhydride and methyl chlorides, respectively .

Q. How does the disulfide bond in this compound participate in redox reactions, and what experimental controls are critical for studying its reversibility?

The disulfide bond undergoes thiol-disulfide exchange reactions , central to redox regulation. Key considerations include:

- Redox potential : Glutathione’s redox activity (GSH/GSSG ratio) dictates disulfide bond stability .

- Reducing agents : Use dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds, monitored via Ellman’s assay for free thiols .

- Oxidative conditions : Hydrogen peroxide or diamide can re-oxidize thiols, but excess oxidants must be quenched to avoid side reactions .

Methodological Insight : Employ HPLC with UV/fluorescence detection or mass spectrometry to track disulfide bond formation/cleavage .

Advanced Research Questions

Q. How can researchers differentiate the redox activity of this compound from endogenous glutathione in cellular systems?

Challenges arise due to overlapping redox pathways. Strategies include:

- Isotopic labeling : Use ¹³C/¹⁵N-labeled compound to distinguish it from endogenous GSSG in LC-MS/MS analyses .

- Fluorescent probes : Conjugate with fluorophores (e.g., dansyl or BODIPY) to visualize intracellular localization and redox state via fluorescence microscopy .

- Knockout models : Use glutathione-deficient cell lines (e.g., γ-glutamylcysteine synthetase knockouts) to isolate the compound’s effects .

Data Contradiction Note : High glutathione concentrations in tumors may prematurely reduce the dimer, complicating drug delivery studies .

Q. What analytical techniques are optimal for quantifying the compound’s redox state in complex biological matrices?

- Luminescence assays : The GSH/GSSG-Glo™ system quantifies reduced/oxidized states via luciferin-NT conversion, but requires validation against LC-MS to avoid interference from cellular thiols .

- Chromatography : Reverse-phase HPLC with electrochemical detection (ECD) offers high sensitivity for disulfide quantification .

- NMR spectroscopy : ¹H/¹³C NMR tracks structural changes (e.g., Boc group stability) under varying pH and redox conditions .

Methodological Insight : Combine orthogonal techniques (e.g., HPLC + MS) to resolve conflicting results from single-method analyses .

Q. How does the compound’s stability in glutathione-rich environments impact its utility in targeted drug delivery systems?

The disulfide bond is cleaved by glutathione-dependent reductases (e.g., glutathione reductase), which are elevated in cancer cells. Key considerations:

- Tumor specificity : Design polymeric nanoparticles with glutathione-sensitive linkers to ensure selective activation in tumors .

- Kinetic studies : Use stopped-flow spectroscopy to measure disulfide reduction rates at physiological glutathione concentrations (1–10 mM) .

- Competing pathways : Monitor unintended thiol exchange with serum albumin or other proteins using size-exclusion chromatography .

Q. What role does the compound play in modulating protein S-glutathionylation, and how can this be experimentally validated?

S-glutathionylation, a post-translational modification, regulates enzyme activity and oxidative stress responses. Approaches include:

- Western blotting : Use anti-glutathione antibodies to detect protein-adducted forms .

- Mutagenesis : Replace cysteine residues in target proteins (e.g., thioredoxin) to assess the compound’s site-specific effects .

- Redox proteomics : Employ ICAT (isotope-coded affinity tag) labeling to quantify S-glutathionylation sites via MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.